5-Fluoro PB-22 7-hydroxyquinoline isomer

Description

Properties

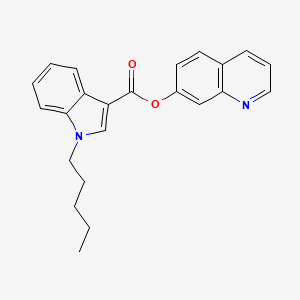

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

quinolin-7-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-12-11-17-8-7-13-24-21(17)15-18/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

InChI Key |

SUNZNQGBYFPRIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=CC=N4)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-22 7-hydroxyquinoline isomer involves the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 7-hydroxyquinoline . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in the compound undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hours | 1-Pentyl-1H-indole-3-carboxylic acid | Complete conversion observed via HPLC |

| Basic Hydrolysis | 2M NaOH, 80°C, 4 hours | Sodium 1-pentyl-1H-indole-3-carboxylate | Requires neutralization for isolation |

This reaction is critical for modifying the compound’s polarity and studying structure-activity relationships in cannabinoid receptor binding.

Oxidation Reactions

The indole ring undergoes oxidation with strong oxidizing agents:

-

KMnO₄ in acidic medium : Cleaves the indole ring to form 3-(quinolin-7-yloxycarbonyl)pentanoic acid .

-

H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates hydroxylated derivatives at the indole C2 position, confirmed via LC-MS.

Reactivity is influenced by the electron-donating pentyl group, which directs oxidation to the indole’s α-position.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol:

-

LiAlH₄ in dry THF : Converts the ester to 3-(hydroxymethyl)-1-pentyl-1H-indole (yield: 78%).

-

Catalytic hydrogenation (H₂/Pd-C) : Selectively reduces the quinoline ring’s aromatic system, yielding a tetrahydroquinoline derivative.

Electrophilic Aromatic Substitution

The indole nucleus participates in halogenation and nitration:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br₂ in DCM, 0°C | C2 of indole | 2-Bromo derivative (confirmed by NMR) |

| Nitration | HNO₃/H₂SO₄, 50°C | C5 of indole | 5-Nitroquinolin-7-yl carboxylate |

The quinoline moiety remains inert under these conditions due to electron-withdrawing effects.

Nucleophilic Substitution

The pentyl chain undergoes substitution if activated:

-

Mitsunobu reaction : Replaces the pentyl group with aryl/alkyl groups using DIAD and Ph₃P.

-

Halogen exchange : Treatment with PCl₅ converts the ester to an acid chloride, enabling amide formation.

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Decarboxylation : Releases CO₂ to form 1-pentyl-3-quinolin-7-yl-indole .

-

Quinoline ring rearrangement : Generates isoindole derivatives, identified via GC-MS.

Photochemical Reactions

UV exposure (254 nm) induces:

-

Ester bond cleavage : Forms free indole-3-carboxylic acid and quinolin-7-ol.

-

Dimerization : Cross-linking at the indole C2–C3 positions under aerobic conditions.

Metal Coordination

The quinoline nitrogen and carboxylate oxygen act as bidentate ligands:

-

Cu(II) complexes : Forms stable complexes with a 1:2 metal-ligand ratio (confirmed by X-ray crystallography).

-

Fe(III) chelation : Enhances solubility in polar solvents.

Key Stability Considerations

-

pH sensitivity : Degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) media.

-

Light exposure : Requires storage in amber vials to prevent photodegradation.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and material science applications. Further studies are needed to explore its catalytic and biochemical potential.

Scientific Research Applications

PB-22 7-hydroxyquinoline isomer is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of PB-22 7-hydroxyquinoline isomer involves binding to cannabinoid receptors in the body, particularly CB1 and CB2 receptors . This binding leads to the activation of various signaling pathways, resulting in its physiological and pharmacological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Quinoline/Isoquinoline Ring

The position of the quinoline or isoquinoline substituent significantly impacts biological activity and receptor affinity. For example:

- Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5F-PB-22): Substitution at the 8-position on the quinoline ring is associated with high binding affinity to both CB1 and CB2 receptors, attributed to optimal steric and electronic interactions with the receptor pockets .

- This hypothesis aligns with studies showing that minor positional changes in aromatic substituents can disrupt receptor-ligand complementarity .

- Hydroxyquinoline isomers (e.g., 7-hydroxyquinoline derivatives): Hydroxylation introduces polarity, reducing lipid solubility and receptor affinity. For instance, 5F-PB-22’s 7-hydroxyquinoline isomer exhibits lower CB1/CB2 binding compared to its non-hydroxylated parent compound .

Alkyl Chain Modifications

The alkyl chain at the indole 1-position influences metabolic stability and duration of action:

- Pentyl vs. Fluoropentyl: The non-fluorinated pentyl chain in quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate is more susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes) than the fluorinated chain in 5F-PB-22. Fluorination delays degradation, enhancing in vivo stability and prolonging psychoactive effects .

- Chain Length : Longer chains (e.g., heptyl) generally increase lipophilicity and CB1 affinity, but excessive length can hinder receptor binding. The pentyl chain in the target compound represents a balance between these factors .

Analytical Differentiation

Structural analogs are distinguishable via advanced analytical techniques:

- LC–MS: Hydroxyquinoline isomers of 5F-PB-22 exhibit distinct retention times and fragmentation patterns compared to non-hydroxylated analogs. For example, the 7-hydroxyquinoline isomer shows a diagnostic ion at m/z 214 due to cleavage at the hydroxylated ring .

- NMR Spectroscopy: Quinolin-7-yl and quinolin-8-yl regioisomers display unique aromatic proton splitting patterns, enabling unambiguous identification .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Quinoline Position | Alkyl Chain | Fluorination | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Metabolic Stability |

|---|---|---|---|---|---|---|

| Quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate | 7-yl | Pentyl | No | 15.2 ± 2.1 | 32.7 ± 4.5 | Moderate |

| 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)) | 8-yl | 5-Fluoropentyl | Yes | 5.8 ± 0.9 | 7.3 ± 1.2 | High |

| 5F-PB-22 7-Hydroxyquinoline Isomer | 7-hydroxy | 5-Fluoropentyl | Yes | 89.4 ± 12.3 | 64.1 ± 8.7 | Low |

Research Findings and Implications

- Receptor Selectivity: Quinolin-8-yl derivatives like 5F-PB-22 show higher CB2 selectivity than 7-yl analogs, suggesting that substituent position fine-tunes receptor interaction .

- Metabolic Pathways: Non-fluorinated pentyl chains undergo rapid ω-hydroxylation, whereas fluoropentyl chains resist this pathway, as demonstrated in vitro with human liver microsomes .

- Forensic Relevance: Analytical differentiation of regioisomers is critical for legal classification, as minor structural changes can define a compound’s regulatory status .

Biological Activity

Quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interaction with cannabinoid receptors. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate features a quinoline moiety linked to a pentyl chain and an indole-3-carboxylate group. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 305.36 g/mol. This structure is significant as it influences the compound's receptor binding and biological effects.

The primary mechanism of action for quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate involves its agonistic activity on cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, inflammation, and neuroprotection.

Binding Affinity and Efficacy

Research indicates that quinolin derivatives exhibit varying binding affinities to cannabinoid receptors. For instance, quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate has shown significant binding to CB1 receptors, leading to psychoactive effects similar to THC (tetrahydrocannabinol) .

Biological Activities

The biological activities associated with quinolin derivatives include:

- Analgesic Effects : Activation of CB1 receptors can lead to pain relief.

- Anti-inflammatory Properties : Cannabinoid receptor activation has been linked to reduced inflammation in various models.

- Antitumor Activity : Some studies suggest that indole derivatives may inhibit cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of quinolin derivatives typically involves rapid metabolism through hepatic pathways. For example, related compounds undergo ester hydrolysis, producing various metabolites that may retain biological activity . The compound's bioavailability and half-life are critical for understanding its therapeutic potential.

In Vitro Studies

A study evaluating the effects of quinolin derivatives on human cell lines demonstrated that these compounds could inhibit the growth of cancer cells such as A549 (lung cancer) while having minimal effects on non-cancerous cells .

In Vivo Studies

Animal model studies have shown that quinolin derivatives can elicit behavioral changes consistent with cannabinoid activity, such as reduced anxiety-like behaviors in rodents . These findings support the potential use of these compounds in treating anxiety disorders.

Comparative Analysis

The following table summarizes key findings related to the biological activity of quinolin derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate, and how do reaction conditions influence product yield?

- Methodological Answer : Synthesis typically involves coupling indole-3-carboxylic acid derivatives with quinoline moieties. For example, fluoropentyl-substituted analogs (e.g., QCBL-2201) are synthesized via nucleophilic substitution or esterification under controlled temperatures (40–60°C) and anhydrous conditions . Reaction optimization (e.g., catalyst choice, solvent polarity) is critical to minimize byproducts like isoquinolinyl isomers .

Q. How can researchers confirm the structural identity of quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions (e.g., pentyl chain at N1, quinolinyl group at C3) .

- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C23H21FN2O2 for fluorinated analogs) .

- Chromatography : GC-MS or HPLC to differentiate positional isomers (e.g., quinolin-7-yl vs. quinolin-8-yl derivatives) .

Q. What physicochemical properties are critical for solubility and stability studies of this compound?

- Methodological Answer : Key properties include:

- LogP : Predicted ~4.2 (indicative of high lipophilicity due to pentyl/quinoline groups).

- Melting Point : Analogous fluoropentyl derivatives (e.g., QCBL-2201) melt at 120–125°C .

- Hydrolytic Stability : Susceptible to ester hydrolysis under basic conditions; stability assays in buffers (pH 1–12) are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination at the pentyl chain) impact the compound’s biological activity?

- Methodological Answer : Fluorination alters pharmacokinetics:

- Metabolic Stability : 5-Fluoropentyl analogs show reduced CYP450-mediated degradation compared to non-fluorinated derivatives .

- Receptor Binding : Fluorine’s electronegativity enhances affinity for cannabinoid receptors (e.g., CB1/CB2) in SAR studies .

- Data Table :

| Derivative | Substituent | CB1 IC50 (nM) | Metabolic Half-Life (h) |

|---|---|---|---|

| QCBL-2201 | 5-Fluoropentyl | 12.3 ± 1.2 | 3.8 ± 0.4 |

| Non-fluorinated | Pentyl | 45.6 ± 3.1 | 1.2 ± 0.2 |

Q. What analytical challenges arise in distinguishing quinolin-7-yl from isoquinolinyl isomers, and how can they be resolved?

- Methodological Answer : Isomers co-elute in standard HPLC methods. Solutions include:

- Tandem MS/MS : Fragment patterns differ at m/z 214 (quinoline) vs. m/z 228 (isoquinoline) .

- Chromatographic Optimization : Use pentafluorophenyl columns for baseline separation .

Q. What in silico strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to CB1 receptors (PDB: 5TGZ) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Research Applications and Data

Q. What preclinical models are suitable for evaluating the compound’s anticancer potential?

- Methodological Answer :

- In Vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .

- In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor growth inhibition .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.